

Application Note: Modular Synthesis of WIN 63843 (Pleconaril) Derivatives via Chloropropyl Isoxazole

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 3-(3-Chloropropyl)-5-methylisoxazole |
| CAS No.: | 178396-19-5 |
| Cat. No.: | B068256 |

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Abstract & Strategic Overview

WIN 63843 (Pleconaril) is a benchmark antipicornaviral agent that functions by binding to the hydrophobic pocket within the VP1 capsid protein of rhinoviruses and enteroviruses. The structural core consists of a 3,5-dimethyl-4-hydroxyphenyl pharmacophore linked to a 3-methyl-5-isoxazolyl moiety via a propyl chain.

The synthetic efficiency of WIN 63843 and its derivatives hinges on the "Convergent Linker Strategy." Rather than building the molecule linearly, the 5-(3-chloropropyl)-3-methylisoxazole (the "Linker") is synthesized separately and coupled with various phenol cores. This modularity allows for the rapid generation of derivatives by simply swapping the phenol partner.

Key Retrosynthetic Disconnection

The molecule is disconnected at the phenolic ether linkage, revealing two key precursors:

- The Electrophile: 5-(3-chloropropyl)-3-methylisoxazole.
- The Nucleophile: 3-(3,5-dimethyl-4-hydroxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole.

Experimental Protocols

Module A: Synthesis of the "Linker" (5-(3-chloropropyl)-3-methylisoxazole)

This step utilizes a [3+2] cycloaddition between a nitrile oxide (generated in situ) and a functionalized alkyne. This method ensures high regioselectivity for the 3,5-disubstituted isoxazole.

Reagents:

- Acetaldoxime[1][2][3]
- N-Chlorosuccinimide (NCS)
- 5-Chloro-1-pentyne[1][4]
- Triethylamine (Et₃N)
- Solvent: DMF or Dichloromethane (DCM)

Protocol:

- Chlorination (Hydroximoyl Chloride Formation):
 - Charge a reactor with Acetaldoxime (1.0 eq) and DMF (5 vol).
 - Cool to 0–5 °C.
 - Add NCS (1.1 eq) portion-wise over 1 hour, maintaining temperature <10 °C.
 - Mechanism:[5][6][7][8][9] This generates acetohydroximoyl chloride. Caution: Exothermic.
 - Stir for 2 hours at room temperature.

- Cycloaddition:
 - Cool the mixture to 0 °C.
 - Add 5-Chloro-1-pentyne (1.2 eq).
 - Add Et₃N (1.2 eq) dropwise over 2 hours.
 - Critical Control Point: The slow addition of base generates the acetonitrile oxide species in situ, which immediately reacts with the alkyne. High local concentrations of nitrile oxide can lead to furoxan dimerization byproducts.
 - Allow to warm to room temperature and stir for 12 hours.
- Workup:
 - Quench with water (10 vol) and extract with Ethyl Acetate (3x).
 - Wash organics with 1N HCl (to remove amine salts), water, and brine.
 - Dry over Na₂SO₄ and concentrate.[\[2\]](#)
 - Purification: Distillation under reduced pressure (bp ~110°C @ 5 mmHg) or silica gel chromatography (Hexanes/EtOAc 9:1).

Yield Expectation: 65–75% Characterization: ¹H NMR should show the isoxazole proton singlet at ~6.0 ppm and the characteristic propyl chloride triplets.

Module B: Synthesis of the Phenol Core

This module constructs the 1,2,4-oxadiazole ring on the phenol scaffold.

Reagents:

- 4-Hydroxy-3,5-dimethylbenzotrile[\[10\]](#)
- Hydroxylamine hydrochloride (NH₂OH[\[1\]](#)[\[4\]](#)[\[11\]](#)·HCl)
- Trifluoroacetic Anhydride (TFAA)

- Base: K₂CO₃, Pyridine

Protocol:

- Amidoxime Formation:
 - Dissolve 4-Hydroxy-3,5-dimethylbenzotrile (1.0 eq) in Ethanol.
 - Add NH₂OH[1]·HCl (2.0 eq) and K₂CO₃ (2.0 eq).
 - Reflux for 6–12 hours until nitrile is consumed (monitor by TLC/HPLC).
 - Filter salts and concentrate to obtain the crude amidoxime.
- Oxadiazole Cyclization:
 - Dissolve the crude amidoxime in Toluene or Pyridine.
 - Add TFAA (1.5 eq) dropwise at 0 °C.
 - Heat to reflux (if in Toluene) or 80 °C (if in Pyridine) for 3 hours.
 - Note: The phenol -OH may be trifluoroacetylated transiently but is hydrolyzed during workup or requires a mild basic workup (MeOH/K₂CO₃) to deprotect.

Yield Expectation: 60–70% over two steps.

Module C: Convergent Coupling (The WIN 63843 Assembly)

The final step couples the Linker (Module A) with the Phenol (Module B).

Reagents:

- Phenol Intermediate (from Module B)
- Chloropropyl Isoxazole Linker (from Module A)
- Potassium Carbonate (K₂CO₃) - Anhydrous, milled.

- Potassium Iodide (KI) - Catalyst (Finkelstein condition).
- Solvent: DMF or Acetone.

Protocol:

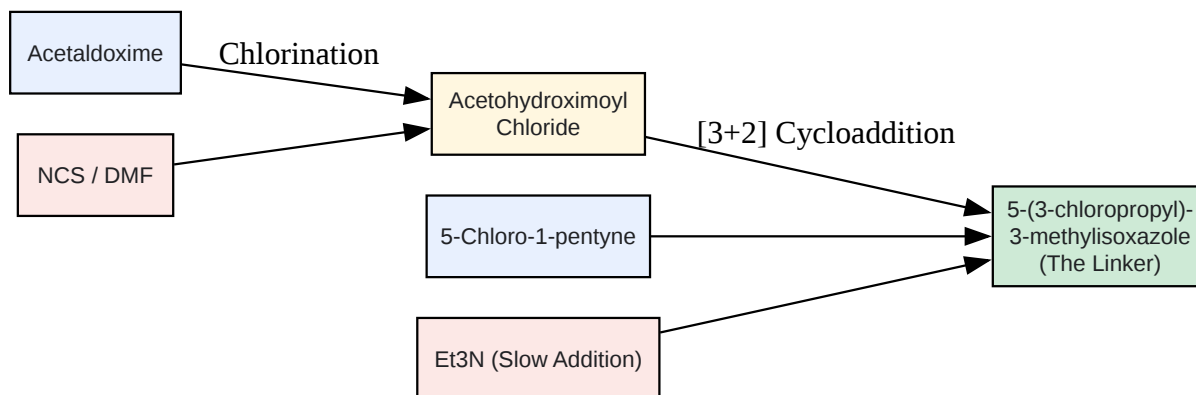
- Dissolve the Phenol (1.0 eq) in DMF (10 vol).
- Add K₂CO₃ (2.5 eq) and stir for 30 mins to generate the phenoxide.
- Add 5-(3-chloropropyl)-3-methylisoxazole (1.1 eq).
- Add KI (0.1 eq) to catalyze the reaction (converts alkyl chloride to more reactive alkyl iodide in situ).
- Heat to 80 °C for 4–6 hours.
- Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[\[12\]](#)
- Recrystallization: Ethanol or EtOH/Water mixture.

Target Data:

- Appearance: White to off-white crystalline solid.
- Purity: >98% (HPLC).
- MS: [M+H]⁺ expected at m/z ~382.

Visualization of Synthetic Logic[\[14\]](#)

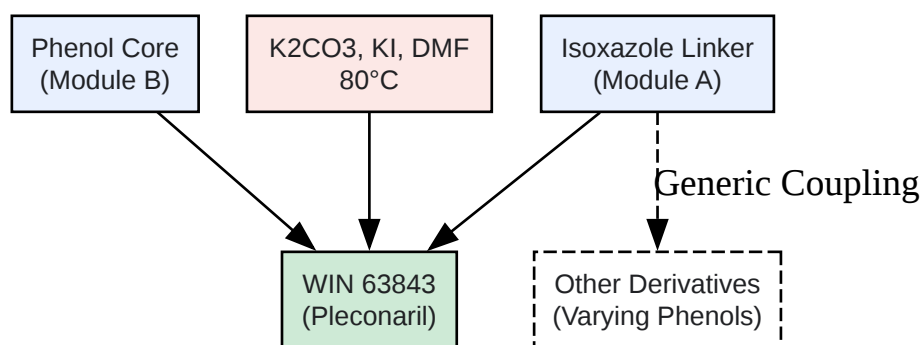
Scheme 1: Synthesis of the Isoxazole Linker



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Caption: Regioselective synthesis of the chloropropyl isoxazole linker via in situ nitrile oxide generation.

Scheme 2: Convergent Assembly of WIN 63843



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Caption: Convergent coupling strategy allowing for rapid derivatization of the phenol moiety.

Troubleshooting & Optimization (Expertise & Experience)

| Issue | Probable Cause | Corrective Action |
|--------------------------------|---|---|
| Low Yield in Module A | Dimerization of nitrile oxide (Furoxan formation). | Decrease the rate of Et ₃ N addition. Ensure high stirring rate. Maintain low temperature (0°C) during addition. |
| Regioisomer Contamination | Incorrect cycloaddition pathway. | The reaction of nitrile oxides with terminal alkynes is generally 5-selective. Ensure the alkyne is terminal (5-chloro-1-pentyne). |
| Incomplete Coupling (Module C) | Poor leaving group ability of Chloride. | Ensure KI (Potassium Iodide) is added.[4] The Finkelstein reaction (Cl → I) is crucial for reasonable kinetics at 80°C. |
| O- vs N-Alkylation | Ambident nucleophile (if using different heterocycles). | For the phenol, O-alkylation is dominant with K ₂ CO ₃ . If using an amide derivative, switch to NaH/THF to control site selectivity. |

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